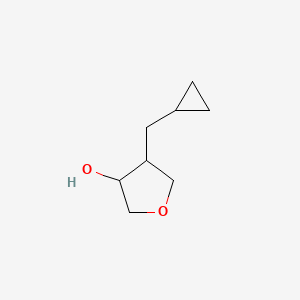

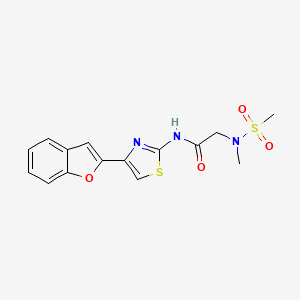

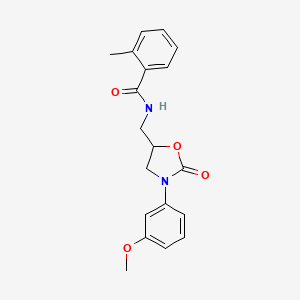

![molecular formula C14H11N3OS B2572097 N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide CAS No. 2320209-81-0](/img/structure/B2572097.png)

N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a heterocyclic compound that consists of a benzothiazole ring and a pyridine ring, and it has been synthesized using various methods.

Applications De Recherche Scientifique

Cancer Treatment Applications

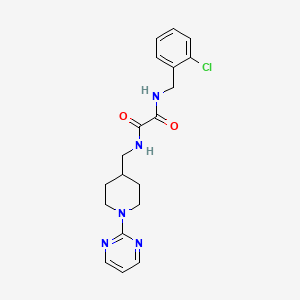

The development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment has shown significant potential. One compound, identified as ABT-888, displayed excellent potency against PARP-1 and PARP-2 enzymes, showing promise in human clinical trials for treating cancer (Penning et al., 2009). Another study revealed a gold(III) complex that inhibits the zinc finger protein PARP-1, displaying antiproliferative effects against human cancer cells and highlighting the potential for gold-based anticancer agents (Citta et al., 2016).

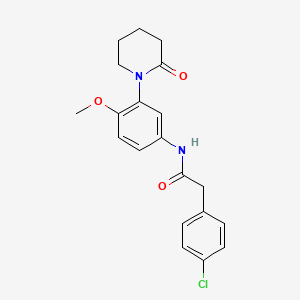

Antibacterial Applications

One-pot synthesis of thiazolepyridine derived heterocyclic hybrids demonstrated moderate bacterial growth inhibition against Staphylococcus aureus and Bacillus subtilis, showcasing the antibacterial potential of such compounds (Karuna et al., 2021). Additionally, the synthesis of N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators emphasized the role of non-covalent interactions in antimicrobial applications (Yadav & Ballabh, 2020).

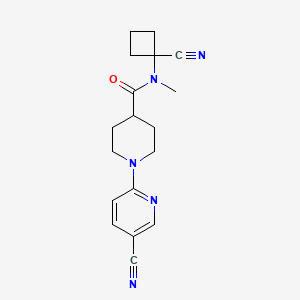

Material Science and Chemistry

The efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery was described, providing a foundation for future chemical space exploration around the molecule studied as a ligand for the chosen target (Durcik et al., 2020). Additionally, the TEMPO-catalyzed electrochemical C–H thiolation for the synthesis of benzothiazoles and thiazolopyridines from thioamides presents a metal- and reagent-free method for uniform synthesis, highlighting the importance of such processes in organic material development (Qian et al., 2017).

Mécanisme D'action

Target of Action

It is structurally similar to imatinib , which is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions.

Mode of Action

Given its structural similarity to imatinib , it may bind to an inactive domain of its target enzyme, inhibiting its activity . This inhibition could result in changes to the cellular functions that the enzyme is involved in.

Biochemical Pathways

If it acts similarly to imatinib , it may affect pathways involving tyrosine kinases. These pathways could include signal transduction pathways that regulate cell growth and division.

Result of Action

If it acts similarly to Imatinib , it may inhibit the activity of tyrosine kinases, potentially affecting cell growth and division.

Propriétés

IUPAC Name |

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-6-7-15-8-11(9)16-13(18)14-17-10-4-2-3-5-12(10)19-14/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZZSQIADDNWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)

![3-[4-(Prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2572024.png)

![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572033.png)

![3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2572035.png)